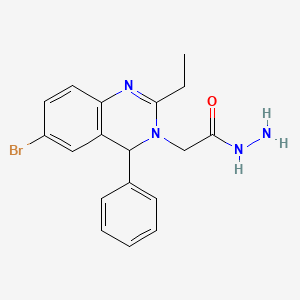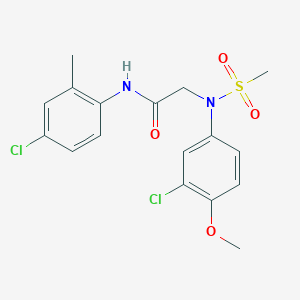
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down the endocannabinoid anandamide, which is involved in various physiological processes such as pain, mood, and appetite. URB597 has been studied for its potential therapeutic applications in various conditions, including pain, anxiety, and addiction.
Mecanismo De Acción
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide works by inhibiting FAAH, the enzyme responsible for breaking down anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, which can then activate the cannabinoid receptors in the brain and peripheral tissues. This activation can lead to various effects, including analgesia, anxiolysis, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of anandamide, leading to analgesic and anxiolytic effects. This compound has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in conditions such as inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide in lab experiments is that it is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This selectivity makes it a useful tool for studying the role of anandamide in various physiological processes. However, one limitation of using this compound is that it has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One area of interest is its potential use in the treatment of pain, anxiety, and addiction in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of more potent and selective FAAH inhibitors that can be used in the treatment of various conditions. Finally, further research is needed to understand the role of anandamide and the endocannabinoid system in various physiological processes.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 5-methyl-2-thiophenecarboxylic acid to form the corresponding acid chloride, which is then reacted with 1-azepanecarboxylic acid to yield this compound.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, this compound has been shown to increase levels of anandamide, leading to analgesic and anxiolytic effects. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14-8-11-19(26-14)16-7-5-4-6-12-22(16)20(23)21-15-9-10-17(24-2)18(13-15)25-3/h8-11,13,16H,4-7,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFCNFTXEOBHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5018059.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[2-(3-methoxyphenyl)ethyl]urea](/img/structure/B5018069.png)
![4-[(3-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5018077.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1-benzofuran-5-carboxamide trifluoroacetate](/img/structure/B5018081.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5018104.png)


![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5018146.png)




![2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol](/img/structure/B5018169.png)